2-(Iso-butyl)-5-(p-tolyl)thiazole
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Overview
Description
2-(Iso-butyl)-5-(p-tolyl)thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iso-butyl)-5-(p-tolyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-tolyl isothiocyanate with iso-butylamine in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(Iso-butyl)-5-(p-tolyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2-(Iso-butyl)-5-(p-tolyl)thiazole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Iso-butyl)-5-(p-tolyl)thiazole involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The iso-butyl and p-tolyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
- 2-(Iso-butyl)-4-(p-tolyl)thiazole
- 2-(Iso-butyl)-5-(m-tolyl)thiazole
- 2-(Iso-butyl)-5-(o-tolyl)thiazole
Comparison: While these compounds share the thiazole core structure, the position and nature of the substituents can significantly influence their chemical and biological properties. 2-(Iso-butyl)-5-(p-tolyl)thiazole is unique due to the specific arrangement of the iso-butyl and p-tolyl groups, which can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H17NS |
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Molecular Weight |
231.36 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-(2-methylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C14H17NS/c1-10(2)8-14-15-9-13(16-14)12-6-4-11(3)5-7-12/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
NSINOXXDOPWRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(S2)CC(C)C |
Origin of Product |
United States |
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